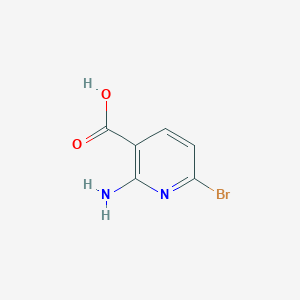

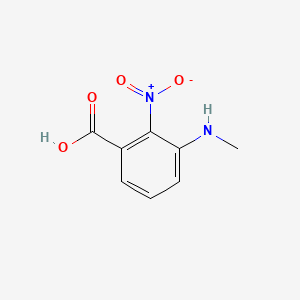

3-(Methylamino)-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

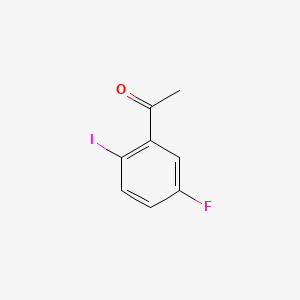

“3-(Methylamino)benzoic acid” is a compound that contains a benzene ring, a carboxylic acid group (-COOH), and a methylamino group (-NHCH3). It is related to “3-(Methylamino)propionic acid”, which is a beta-amino acid and a secondary amino compound .

Synthesis Analysis

A new heterocyclic compound was successfully obtained using “4-(methylamino)-3-nitrobenzoic acid” as a starting material via a multiple synthesis route .Molecular Structure Analysis

The molecular formula of “3-(Methylamino)benzoic acid” is C8H9NO2 . It is related to “3-(Methylamino)propionic acid”, which has a similar structure .Chemical Reactions Analysis

Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .Scientific Research Applications

Pharmaceutical Synthesis : It's used in the synthesis of Dabigatran Etexilate, an anticoagulant medication, as demonstrated in the study by Guohua (2013) where 4-Methylamino-3-nitrobenzoic acid, a close derivative, was a key intermediate in the synthesis process (Chen Guohua, 2013).

Spectroscopic Studies for Antipsychotic Drugs : Julie et al. (2019) explored the spectral features of 4-(Methylamino)-3-nitrobenzoic acid (MNA) and its implications for antipsychotic drug activity. Their study provides insights into the structural and electronic properties of MNA, which could be relevant for drug development (M. Julie et al., 2019).

Anti-Gastric Cancer Activity : A study by Liu et al. (2019) utilized 4-(Methylamino)-3-nitrobenzoic acid in the design of a new compound with potential anti-gastric cancer activity. This highlights its role in the development of novel chemotherapeutic agents (L.-Z. Liu et al., 2019).

Solubility Studies in Organic Solvents : Hart et al. (2017) focused on determining the Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid, a similar compound, in various solvents. Such studies are crucial for understanding the solubility and chemical behavior of related compounds in different solvents (Erin Hart et al., 2017).

Anti-Leishmanial Activity : Dias et al. (2015) synthesized and characterized new nitroaromatic compounds using a similar compound, 2-methyl-3-nitrobenzoic acid, to evaluate their potential as anti-leishmanicidal drugs. This application is significant for developing treatments against Leishmaniasis (L. C. Dias et al., 2015).

Chemical Purity and Analysis : Xue and Nan (2002) developed a method for determining 2-methyl-3-nitrobenzoic acid, using gas chromatography, highlighting its importance in ensuring the purity and quality of chemical substances (K. Xue & Z. Nan, 2002).

Materials Science : In the field of materials science, Allen et al. (1987) reported the use of a compound structurally related to 3-(Methylamino)-2-nitrobenzoic acid in the construction of Langmuir-Blodgett multilayers for nonlinear optics applications, indicating its potential in advanced material development (S. Allen et al., 1987).

Mechanism of Action

properties

IUPAC Name |

3-(methylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-4-2-3-5(8(11)12)7(6)10(13)14/h2-4,9H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWEPWMMRSMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-2-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B570892.png)

![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)

![3-[(2-Oxiranylmethyl)amino]benzoic acid](/img/structure/B570898.png)